

N-(4-Aminophenyl)nicotinamide: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Aminophenyl)nicotinamide

Cat. No.: B100712

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For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profile of **N-(4-Aminophenyl)nicotinamide** and related nicotinamide-based inhibitors, supported by available experimental data and detailed methodologies.

While a comprehensive off-target kinase profile for the specific molecule **N-(4-Aminophenyl)nicotinamide** is not publicly available, analysis of structurally related compounds and the nicotinamide scaffold itself provides valuable insights into potential on- and off-target activities. Nicotinamide derivatives have emerged as a versatile scaffold in kinase inhibitor discovery, with various analogues targeting a range of kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

On-Target Activity: N-Phenyl Nicotinamides as VEGFR-2 Inhibitors

The primary intended target for many N-phenyl nicotinamide derivatives is VEGFR-2, a key regulator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several studies have reported the synthesis and evaluation of N-phenyl nicotinamide analogues as potent inhibitors of VEGFR-2.

Off-Target Kinase Profiling of Related Nicotinamide-Based Compounds

To approximate the potential off-target profile of **N-(4-Aminophenyl)nicotinamide**, we can examine the kinase selectivity data of the parent nicotinamide molecule and a more complex, structurally related inhibitor, CHMFL-ABL/KIT-155, which features a nicotinoylpiperidine moiety.

Kinase Inhibition Profile of Nicotinamide

A screen of nicotinamide against a panel of 97 kinases revealed inhibitory activity against ROCK2 and Casein Kinase 1 (CK1) at millimolar concentrations.[\[1\]](#)

Kinase	% Control at 3 mM	Note
ROCK2	3.3	Strong Inhibition
CK1δ	7.7	Strong Inhibition

Data from a KINOMEScan™ screen. Lower % control indicates stronger binding.[\[1\]](#)

Kinome-Wide Selectivity of CHMFL-ABL/KIT-155

A comprehensive KINOMEScan™ assay of CHMFL-ABL/KIT-155 against 468 kinases demonstrated high selectivity for its intended targets, ABL1 and KIT.[\[2\]](#) However, several off-target kinases were also identified.

Target Kinase	IC50 (nM)
ABL1	46
c-KIT	75

Off-Target Kinase	IC50 (nM)
LCK	12
PDGFR β	80
BLK	81
DDR1	116
CSF1R	227
DDR2	325
Data from biochemical assays for kinases identified in a KINOMEScan™ screen. [2] [3] [4] [5]	

This data for a related, albeit more complex, molecule highlights potential off-target families for nicotinamide-based inhibitors, including other tyrosine kinases like PDGFR and Src family kinases (LCK, BLK).

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for IC50 Determination)

Biochemical kinase assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A typical protocol involves:

- **Reaction Setup:** The kinase, a suitable substrate (often a peptide or protein), and ATP are combined in a reaction buffer.
- **Inhibitor Addition:** The test compound (e.g., **N-(4-Aminophenyl)nicotinamide**) is added at various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

- **Detection:** The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
 - **Radiometric Assays:** Using radiolabeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) and measuring the incorporation of the radiolabel into the substrate.
 - **Luminescence-Based Assays:** Using ATP detection reagents where the luminescence signal is inversely proportional to the amount of ATP consumed by the kinase.
 - **Fluorescence/FRET-Based Assays:** Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
- **Data Analysis:** The kinase activity at each inhibitor concentration is normalized to the control. The resulting data is plotted as a dose-response curve, and the IC_{50} value is calculated using non-linear regression analysis.

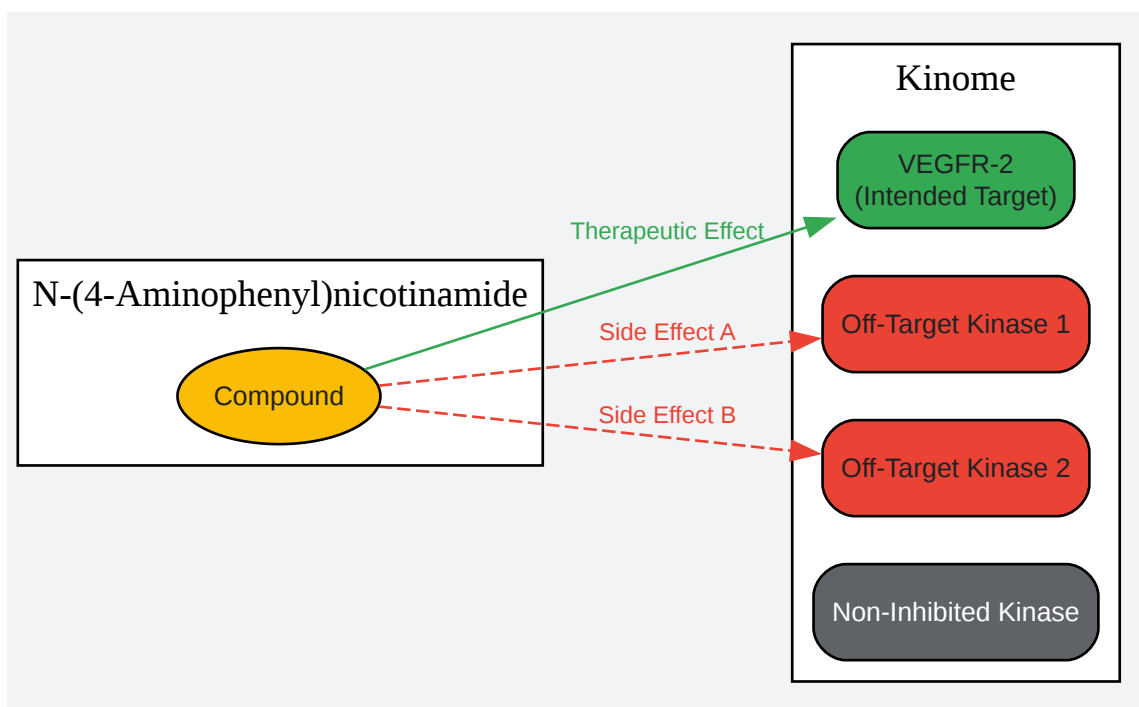
KINOMEScan™ Selectivity Profiling (General Methodology)

KINOMEScan™ is a competition-based binding assay used to quantitatively measure the interaction of a test compound against a large panel of kinases.^{[6][7]}

- **Immobilized Ligand:** A proprietary, active-site directed ligand for each kinase is immobilized on a solid support.
- **Competition:** The kinase of interest is incubated with the immobilized ligand and the test compound.
- **Binding Measurement:** If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag fused to the kinase.
- **Results:** The results are typically reported as "% of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.

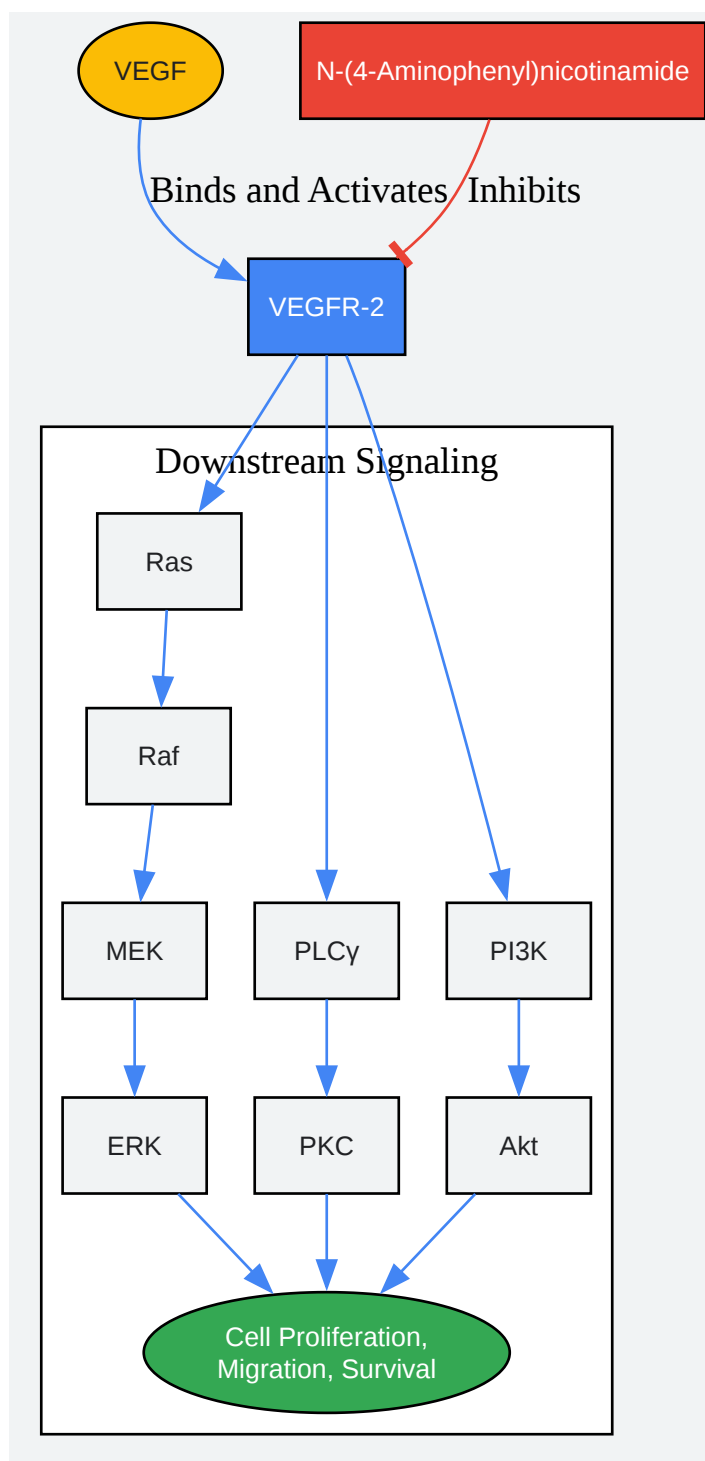
Visualizing Kinase Selectivity and Signaling Pathways

The following diagrams illustrate the concept of on-target versus off-target kinase inhibition and the VEGFR-2 signaling pathway.



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Caption: On-target vs. off-target effects of a kinase inhibitor.



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

While direct, comprehensive off-target kinase profiling data for **N-(4-Aminophenyl)nicotinamide** is not publicly available, the analysis of related compounds provides a valuable framework for understanding its potential selectivity. The primary target for this class of compounds is often VEGFR-2. However, as demonstrated by the kinome scan of a structurally related molecule, off-target interactions with other kinase families are possible and warrant careful consideration during drug development. For a definitive assessment, a broad kinase panel screen, such as KINOMEScan™, would be required for **N-(4-Aminophenyl)nicotinamide** itself. This would provide the necessary data to build a complete selectivity profile, enabling a more accurate prediction of its therapeutic window and potential side effects.

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- To cite this document: BenchChem. [N-(4-Aminophenyl)nicotinamide: A Comparative Analysis of Kinase Selectivity]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b100712#n-4-aminophenyl-nicotinamide-off-target-kinase-profiling-results>]

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